Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate)
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Overview
Description
Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) is a chemical compound with the molecular formula C12H24FO7P2 It is known for its unique structure, which includes a fluorine atom and two phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) typically involves the reaction of a fluorinated ketone with a phosphonate ester. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the phosphonate ester and facilitate the nucleophilic attack on the ketone. The reaction is usually carried out in an aprotic solvent, such as tetrahydrofuran, at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques, such as chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and phosphonate groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tetraethyl (1-chloro-4-oxopentane-1,1-diyl)bis(phosphonate)
- Tetraethyl (1-bromo-4-oxopentane-1,1-diyl)bis(phosphonate)
- Tetraethyl (1-iodo-4-oxopentane-1,1-diyl)bis(phosphonate)
Uniqueness
Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and bioavailability of compounds, making them more effective in various applications compared to their chloro, bromo, or iodo counterparts.
Properties
IUPAC Name |
5,5-bis(diethoxyphosphoryl)-5-fluoropentan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27FO7P2/c1-6-18-22(16,19-7-2)13(14,11-10-12(5)15)23(17,20-8-3)21-9-4/h6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZDJUJNFGSMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCC(=O)C)(F)P(=O)(OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27FO7P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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